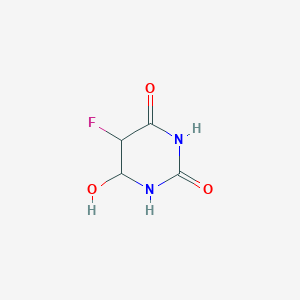
2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-, also known as 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-, is a useful research compound. Its molecular formula is C4H5FN2O3 and its molecular weight is 148.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that similar compounds, such as 5-fluorouracil, act as thymidylate synthase inhibitors . Thymidylate synthase is an enzyme that is crucial for DNA replication, and its inhibition can lead to cell death .
Mode of Action
It is suggested that the compound might interact with its targets through a proton-coupled electron transfer (pcet) mechanism . This involves the transfer of a proton and an electron from the compound to its target, which can lead to changes in the target’s function .
Biochemical Pathways
Similar compounds like 5-fluorouracil are known to interfere with the synthesis of the pyrimidine thymidylate, a nucleotide required for dna replication . This can lead to downstream effects such as the inhibition of cell growth and induction of cell death .
Pharmacokinetics
It is known that the compound has a molecular weight of 14809300, a density of 163g/cm3, and a melting point of >130ºC .
Result of Action
It is suggested that the compound might have cytotoxic effects on cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione. For instance, the compound’s reactivity towards superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) was investigated using density functional theory (DFT) calculations . The results suggested that the oxidation of the compound by O2•− or HO2• in water is feasible . The actual oxidant along the pcet pathways is ho2• with a short lifetime, suggesting that the biodegradability of the compound by o2•− (ho2•) is governed by the complex formation step and the concerted pcet .
生化学分析
Biochemical Properties
It is known that the compound can undergo enzymatic oxidation and hydrolysis by homogeneous dihydropyrimidine dehydrogenase (DPDase) and dihydropyrimidine aminohydrolase (DPHase), respectively . These interactions suggest that 5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione may play a role in certain biochemical reactions involving these enzymes.
Cellular Effects
Given its potential interactions with enzymes such as DPDase and DPHase , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its potential interactions with DPDase and DPHase , it is possible that this compound exerts its effects at the molecular level through binding interactions with these enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression.
特性
IUPAC Name |
5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONXBGDFDRWRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(NC(=O)NC1=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958273 |
Source


|
| Record name | 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37103-91-6 |
Source


|
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037103916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37103-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














